molecular formula C9H7NO B137820 1a,7b-Dihydrooxireno[2,3-f]quinoline CAS No. 130536-37-7

1a,7b-Dihydrooxireno[2,3-f]quinoline

Cat. No. B137820
M. Wt: 145.16 g/mol
InChI Key: DUTMSHWTRSUNIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1a,7b-Dihydrooxireno[2,3-f]quinoline is a heterocyclic compound that has recently gained attention in the field of medicinal chemistry. This compound exhibits unique properties that make it a promising candidate for drug development. In

Mechanism Of Action

The mechanism of action of 1a,7b-Dihydrooxireno[2,3-f]quinoline is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. It also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

1a,7b-Dihydrooxireno[2,3-f]quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits anti-angiogenic properties, which may contribute to its anti-cancer activity. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to reduce oxidative stress and inflammation, which may contribute to its anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1a,7b-Dihydrooxireno[2,3-f]quinoline in lab experiments is its potent anti-cancer activity. It has been shown to exhibit activity against a variety of cancer cell lines, making it a promising candidate for drug development. However, one limitation of using 1a,7b-Dihydrooxireno[2,3-f]quinoline in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.

Future Directions

There are several future directions for research on 1a,7b-Dihydrooxireno[2,3-f]quinoline. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, future research could focus on developing more efficient and accessible synthesis methods for 1a,7b-Dihydrooxireno[2,3-f]quinoline.

Synthesis Methods

The synthesis of 1a,7b-Dihydrooxireno[2,3-f]quinoline involves the condensation of 2-aminobenzaldehyde with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions that involve cyclization, reduction, and oxidation. This process yields 1a,7b-Dihydrooxireno[2,3-f]quinoline in high purity and yield.

Scientific Research Applications

1a,7b-Dihydrooxireno[2,3-f]quinoline has several scientific research applications. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. It also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

130536-37-7

Product Name

1a,7b-Dihydrooxireno[2,3-f]quinoline

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

1a,7b-dihydrooxireno[2,3-f]quinoline

InChI

InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H

InChI Key

DUTMSHWTRSUNIF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3C2O3)N=C1

Canonical SMILES

C1=CC2=C(C=CC3C2O3)N=C1

Origin of Product

United States

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